N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound known for its diverse chemical properties and applications. Its unique molecular structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide involves multiple steps, starting with the formation of the benzo[d]isothiazol-3(2H)-one core structure. The synthesis typically includes:
Preparation of the core structure: : This involves the cyclization of a suitable precursor under oxidative conditions.
Formation of the dioxido group: : Oxidation reactions to introduce the dioxido functional group.
Addition of the benzyl group: : This step often requires the use of benzyl chloride in the presence of a base.
Attachment of the pyridine moiety: : Coupling reactions, such as Suzuki or Stille cross-coupling, facilitate this addition.
Industrial Production Methods
Industrial production methods focus on scaling up the synthesis, optimizing reaction conditions, and ensuring high yield and purity. These methods may include:
Continuous flow synthesis: : Enhances reaction efficiency and scalability.
Catalysis: : Use of specific catalysts to improve reaction rates and selectivity.
Purification techniques: : Methods like recrystallization, chromatography, and distillation ensure the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide can undergo several types of chemical reactions:
Oxidation and Reduction: : The dioxido group allows for various redox reactions.
Substitution Reactions: : Electrophilic and nucleophilic substitution at different sites on the molecule.
Addition Reactions: : Particularly at the pyridine ring, where additions can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: : Such as peroxides and dichromates for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction.
Catalysts: : Palladium or nickel catalysts for coupling reactions.
Bases and acids: : For facilitating substitution reactions.
Major Products
The major products formed from these reactions vary based on the reagents and conditions, but often include:
Oxidized derivatives: : With additional oxygen-containing groups.
Reduced derivatives: : With removed oxygen groups.
Substituted derivatives: : With various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is extensively used in scientific research across multiple fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In the study of enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic agent in drug development due to its bioactive properties.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways: : Can modulate biochemical pathways by inhibiting or activating specific enzymes.
Effects: : These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)acetamide
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-4-yl)acetamide
Uniqueness
What sets N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide apart is its specific arrangement of functional groups, which provides unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in synthetic and medicinal chemistry.
Conclusion
This compound is a multifaceted compound with significant applications across various scientific and industrial fields. Its unique structure and reactivity profile make it an invaluable asset in research and practical applications.
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-20(15-24-21(26)17-10-4-5-11-18(17)29(24,27)28)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRUBACFDQIYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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